
N-(4-(3-(methylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(3-(Methylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a compound of interest in various scientific fields due to its unique structure and properties. The presence of both thiazole and thiophene rings in its structure makes it an attractive candidate for biological and medicinal applications.
作用機序
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Therefore, the targets could be enzymes or receptors involved in these biological processes.
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact nature of the target and the biochemical context.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple pathways could be affected . These could include pathways related to inflammation, pain perception, microbial growth, viral replication, fluid balance, neuronal signaling, and cell proliferation.
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Given the diverse biological activities of thiazole derivatives, the effects could range from modulation of enzyme activity and receptor signaling to changes in cell proliferation and survival .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(3-(Methylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide typically involves several key steps. One common route begins with the formation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of alpha-halocarbonyl compounds with thioamides under specific conditions.
After the thiazole ring is formed, the next step is the introduction of the methylamino group at the third position of the oxopropyl chain. This can be achieved through reductive amination, using methylamine and a suitable reducing agent such as sodium borohydride. Finally, the thiophene-2-carboxamide moiety is introduced via a coupling reaction with the thiazole intermediate, using a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up these reactions while optimizing for yield, purity, and cost-effectiveness. Reactor conditions, choice of solvents, and purification techniques are carefully selected to maximize efficiency.
化学反応の分析
Types of Reactions: N-(4-(3-(Methylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide can undergo various types of chemical reactions:
Oxidation: : The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can reduce carbonyl groups to alcohols.
Substitution: : Nucleophilic substitution reactions can occur at the amino group, where it can react with alkyl halides to form new substituted derivatives.
Common Reagents and Conditions: Common reagents used for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for nucleophilic substitutions. Reaction conditions are generally mild, with control over temperature and pH to ensure selective reactivity.
Major Products Formed: The major products from these reactions depend on the reagents and conditions used. For example, oxidation can lead to oxides, reduction can form alcohols, and substitution reactions yield various N-alkyl derivatives.
科学的研究の応用
Chemistry: : In synthetic chemistry, N-(4-(3-(Methylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide serves as a building block for the synthesis of more complex molecules. Its functional groups provide versatility for further modification.
Biology and Medicine: : The compound is studied for its potential as a bioactive molecule. Its structural features are similar to those found in certain pharmaceuticals, making it a candidate for drug discovery and development. It has shown promise in binding studies with biological targets.
Industry: : In the industrial sector, it finds use in the development of new materials, particularly in the field of polymers and advanced materials. Its unique properties enhance the performance of these materials in various applications.
類似化合物との比較
Compared to similar compounds, N-(4-(3-(Methylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide stands out due to its unique structural features and reactivity.
Similar Compounds
N-(4-(3-Amino-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
N-(4-(3-Methylthio-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
N-(4-(3-Ethylamino-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
These compounds share similar backbones but differ in their substituents, which can significantly affect their chemical and biological properties. The presence of the methylamino group in this compound confers unique reactivity and interactions with molecular targets.
特性
IUPAC Name |
N-[4-[3-(methylamino)-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c1-13-10(16)5-4-8-7-19-12(14-8)15-11(17)9-3-2-6-18-9/h2-3,6-7H,4-5H2,1H3,(H,13,16)(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVBTQDIBDQMGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=CSC(=N1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
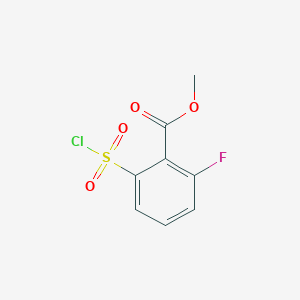
![(2,2-Difluorospiro[2.2]pentan-1-yl)methanamine;hydrochloride](/img/structure/B2942245.png)
![3-Oxatricyclo[3.2.1.0,2,4]octane-6,7-diol](/img/structure/B2942247.png)

![4-(3-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2942249.png)
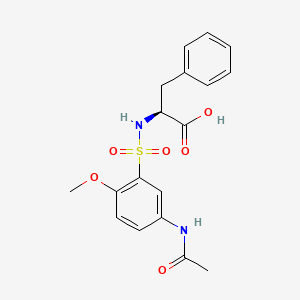
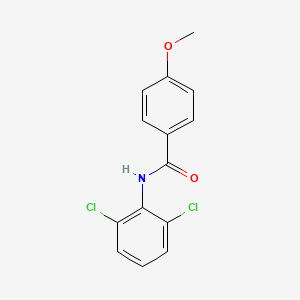
![2-(3,4-dimethoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2942253.png)
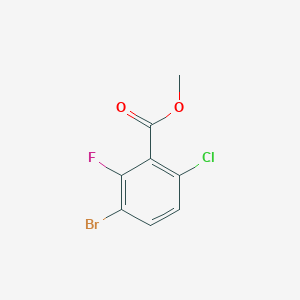
![ethyl 2-[(2-{[(naphthalen-1-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2942256.png)
![6-(5-Quinoxalin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2942257.png)
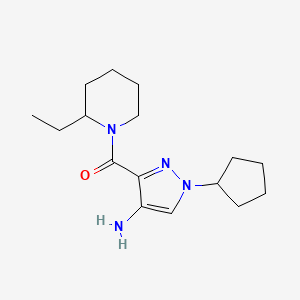
![1-[(3,4-Dimethoxyphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2942261.png)
![1-(4-benzylpiperidin-1-yl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2942265.png)
